1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol

Description

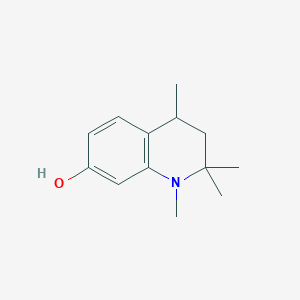

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol is a tetrahydroquinoline derivative characterized by a partially hydrogenated quinoline backbone with methyl substituents at positions 1, 2, 2, and 4, and a hydroxyl group at position 5. Its molecular formula is C₁₃H₁₇NO, with a molar mass of 203.28 g/mol .

Properties

IUPAC Name |

1,2,2,4-tetramethyl-3,4-dihydroquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-8-13(2,3)14(4)12-7-10(15)5-6-11(9)12/h5-7,9,15H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDMTYHFGOQDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=CC(=C2)O)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with formaldehyde and a suitable catalyst to form the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the cyclization process. The exact industrial methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield different tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol is highlighted through comparisons with related tetrahydroquinoline and isoquinoline derivatives. Key distinctions include substituent patterns, synthetic routes, and biological activities:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Bioactivity: The hydroxyl group at position 7 in the target compound may enhance hydrogen-bonding interactions, a feature absent in 2-methyl-5,6,7,8-tetrahydroquinolin-4-one (which has a ketone group at position 4). This difference could influence solubility and target binding in drug design .

Synthetic Complexity: The synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one involves iodine-mediated alkylation in DMF, achieving quantitative yields . In contrast, the tetramethyl substitution in the target compound likely requires regioselective methylation steps, which may lower yields due to steric hindrance.

Structural Isomerism: Isoquinoline derivatives (e.g., 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol) exhibit distinct electronic properties compared to quinoline-based structures.

Industrial Relevance: The tetralin-based 6-acetyl-1,1,2,4,4,7-hexamethyltetralin shares methyl and acetyl substituents with the target compound but lacks a nitrogen heterocycle. This difference underscores the role of the quinoline core in enabling hydrogen-bonding interactions critical for bioactive molecules .

Biological Activity

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-7-ol (CAS Number: 772324-37-5) is a compound belonging to the tetrahydroquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure offers a unique scaffold for the development of bioactive molecules.

- Molecular Formula : C13H19NO

- Molecular Weight : 205.30 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- NF-κB Inhibition : Studies have shown that derivatives of tetrahydroquinoline can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This suggests a potential role in anti-inflammatory responses .

- Anticancer Activity : Research indicates that tetrahydroquinoline derivatives exhibit cytotoxic effects against multiple human cancer cell lines such as MDA-MB-231 and PC-3. The most potent compounds demonstrated significant inhibition rates compared to standard treatments .

- Anticoagulant Properties : In vitro assays have revealed that certain derivatives can inhibit coagulation factors selectively. This property may lead to developments in anticoagulant therapies .

Biological Activity Data

Case Study 1: Anti-inflammatory Effects

A study explored the synthesis and biological evaluation of various tetrahydroquinoline derivatives. Among these, compound 6g was highlighted for its ability to significantly inhibit NF-κB activity in vitro. This suggests potential applications in treating inflammatory diseases .

Case Study 2: Anticancer Potential

In another investigation focusing on the cytotoxic effects of tetrahydroquinoline derivatives against cancer cell lines (NCI-H23, ACHN), several compounds exhibited IC50 values lower than those of established chemotherapeutics. This positions these compounds as promising candidates for further development in cancer therapy .

Q & A

Q. Key Variables Affecting Yields :

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Reduction (LiAlH₄) | THF, rt, 24 h | 60–72% |

| Acidic Workup (HCl) | MeOH, HCl, rt, 10 min | 72–95% |

Optimizing solvent polarity, temperature, and stoichiometry minimizes side reactions like over-reduction or decomposition .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns substituent positions and confirms stereochemistry. For example, methyl groups at C2 and C4 show distinct splitting patterns .

- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns (e.g., loss of –OH or methyl groups) .

- HPLC : Ensures purity (>95%) and monitors enantiomeric excess when chiral columns are used .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from variations in:

Purity : Validate compound purity via HPLC and elemental analysis to exclude impurities as confounding factors .

Structural Analogues : Test derivatives (e.g., 7-hydroxy vs. 7-methoxy substituents) to isolate the pharmacophore responsible for activity .

Assay Conditions : Standardize protocols (e.g., enzyme concentration, incubation time) for NOS inhibition assays to enable cross-study comparisons .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., tert-butyl carbamate) to direct stereochemistry during cyclization .

- Dynamic Resolution : Use enzymes or chiral catalysts (e.g., Ru-BINAP complexes) to favor one enantiomer during reduction .

- Analytical Validation : Confirm enantiomeric ratios via chiral HPLC or polarimetry .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Toxicity : Assume neurotoxic potential (common in tetrahydroquinolines) and use fume hoods for synthesis .

- Reactivity : LiAlH₄ and SOCl₂ require anhydrous conditions and flame-resistant equipment .

- Waste Disposal : Quench reactive intermediates (e.g., Al residues) with isopropanol before disposal .

Advanced: How to design experiments to evaluate its potential as a nitric oxide synthase (NOS) inhibitor?

Methodological Answer:

Enzyme Assays : Use recombinant human iNOS, eNOS, and nNOS expressed in Sf9 cells. Measure NO production via radiometric (³H-arginine conversion) or colorimetric (Griess reagent) methods .

Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include L-NAME as a positive control .

Selectivity Screening : Compare inhibition across NOS isoforms to assess specificity .

Basic: What are the known derivatives and their applications?

Methodological Answer:

Advanced: What computational methods support the study of its structure-activity relationships?

Methodological Answer:

- Docking Simulations : Use AutoDock or Schrödinger Suite to model interactions with NOS active sites. Focus on hydrogen bonding with heme cofactors .

- QSAR Models : Corporate Hammett constants (σ) of substituents to predict electronic effects on activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.